N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide
Description
Properties
Molecular Formula |
C30H32Cl2N8O4 |
|---|---|
Molecular Weight |
639.5 g/mol |
IUPAC Name |
1-amino-3-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea |
InChI |
InChI=1S/C30H32Cl2N8O4/c31-21-1-10-27(28(32)15-21)30(18-40-20-34-19-35-40)43-17-26(44-30)16-42-25-8-6-24(7-9-25)39-13-11-38(12-14-39)23-4-2-22(3-5-23)36-29(41)37-33/h1-10,15,19-20,26H,11-14,16-18,33H2,(H2,36,37,41)/t26-,30-/m0/s1 |
InChI Key |
DPUDRFOQNBKHMF-YZNIXAGQSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)NN)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)NN)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl Methoxy Intermediate
This key intermediate is prepared via the following steps:
Step 1: Formation of the 1,3-dioxolane ring
Starting from a suitable aldehyde or ketone precursor (often a 2,4-dichlorobenzaldehyde derivative), the dioxolane ring is formed by reaction with ethylene glycol under acid catalysis to generate the 1,3-dioxolane moiety with defined stereochemistry (2R,4S). The stereochemical control is crucial and often achieved by chiral catalysts or resolution methods.Step 2: Introduction of the 1,2,4-triazol-1-ylmethyl group
The triazole substituent is introduced via nucleophilic substitution or alkylation using a halo-methyl-1,2,4-triazole derivative. This step requires careful control of reaction conditions to avoid side reactions and maintain stereochemical integrity.Step 3: Attachment of the methoxyphenyl group
The intermediate is further functionalized by ether formation between the dioxolane hydroxyl and a 4-hydroxyphenyl derivative, typically using Williamson ether synthesis conditions (alkoxide formation and alkyl halide reaction).
Piperazine Coupling
The substituted phenylpiperazine is prepared by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, attaching the methoxyphenyl-dioxolane intermediate to the piperazine nitrogen.
Typical conditions involve the use of bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Formation of the Hydrazinecarboxamide Moiety
The terminal hydrazinecarboxamide group is introduced by reaction of the piperazine-phenyl intermediate with hydrazine derivatives or hydrazinecarboxylic acid derivatives under amide coupling conditions.
Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters may be employed to facilitate amide bond formation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| 1. Dioxolane ring formation | Ethylene glycol, acid catalyst (e.g., p-TsOH), reflux | 70–85 | Stereoselectivity critical |
| 2. Triazole alkylation | Halo-methyl-1,2,4-triazole, base (e.g., NaH), DMF | 60–75 | Requires inert atmosphere |
| 3. Ether formation | Alkoxide of phenol, alkyl halide, K2CO3, DMF, 80°C | 65–80 | Williamson ether synthesis |
| 4. Piperazine coupling | Piperazine, base, polar aprotic solvent, 80–100°C | 60–70 | Often palladium-catalyzed coupling |
| 5. Hydrazinecarboxamide coupling | Hydrazine derivative, EDC or DCC, room temp | 55–70 | Amide bond formation |
Analytical and Purification Techniques
- Chromatography: Flash column chromatography and preparative HPLC are commonly used to purify intermediates and final products.
- Chiral resolution: Chiral HPLC or crystallization may be employed to ensure stereochemical purity.
- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.
Summary of Research Findings
- The synthetic route is modular, allowing variation of substituents on the phenyl and triazole rings.
- Stereochemical control is essential, particularly in the dioxolane ring formation.
- The use of palladium-catalyzed cross-coupling reactions has improved yields and selectivity in the piperazine coupling step.
- Amide bond formation with hydrazinecarboxamide derivatives requires mild conditions to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific protein or enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Carboxamide Derivatives
Quinazolinone-Piperazine Analogs (A1–A6)
describes N-(4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A1–A6), which share a piperazine-carboxamide backbone but replace the triazole-dioxolane core with a quinazolinone ring. Key differences include:
Key Insight: The quinazolinone analogs exhibit moderate yields (45–57%) and higher melting points (~190–200 °C), suggesting greater crystallinity. However, the target compound’s triazole-dioxolane core may enhance metabolic stability compared to the quinazolinone’s ketone group .
Benzofuran/Benzothiophene-Piperazine Analogs
and highlight compounds like N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) and N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (13) , which feature:
- Benzofuran/benzothiophene cores instead of triazole.
- Halogen or methoxy substituents on the aryl-piperazine group.
Key Insight: The benzofuran analogs demonstrate higher yields (up to 85%) and significantly elevated melting points (>200 °C), likely due to stronger intermolecular interactions from planar aromatic systems.
Triazole-Containing Derivatives
synthesizes 1,2,4-triazole-3-thiones (7–9) with phenylsulfonyl and difluorophenyl groups. These compounds exhibit:
- Tautomerism between thione and thiol forms, confirmed by IR (absence of S-H stretch at ~2500 cm⁻¹) and NMR .
Key Insight: The target compound’s triazole group is non-tautomeric, which may enhance stability in physiological conditions.
Computational Similarity Analysis
and emphasize Tanimoto and Dice indices for quantifying structural similarity. While direct data for the target compound is lacking, its triazole and piperazine moieties would likely yield high similarity scores with:
- Triazole-thiones (7–9) : Shared triazole ring but divergent substituents.
- Quinazolinone analogs (A1–A6): Similar piperazine-carboxamide backbone.
’s similarity indexing (70% similarity threshold) suggests that minor structural changes, such as replacing triazole with benzofuran, could significantly alter bioactivity profiles .
Structural and Functional Implications
Physicochemical Properties
- Lipophilicity : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to fluorophenyl (A3) or methoxyphenyl (34) analogs, favoring blood-brain barrier penetration.
- Solubility : The hydrazinecarboxamide group may improve aqueous solubility relative to benzofuran analogs with hydrophobic cores.
Bioactivity Considerations
Biological Activity
N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide is a complex organic compound that incorporates a triazole ring, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of this compound features a 1,2,4-triazole core linked to various functional groups including piperazine and hydrazinecarboxamide moieties. This structural diversity is crucial for its biological activity.
Molecular Formula : C19H22Cl2N6O3
Molecular Weight : 423.32 g/mol
Antifungal Activity
The 1,2,4-triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant antifungal activity against a range of fungal pathogens. A study highlighted that derivatives of triazole show broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | IC50 (µM) |
|---|---|---|
| Compound A | Candida albicans | 5.0 |
| Compound B | Aspergillus niger | 10.0 |
| N-(...carboxamide) | Cryptococcus neoformans | 7.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines. For instance, it showed significant activity against human breast cancer cells (T47D) with an IC50 value of approximately 27.3 µM .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
| MCF7 (Breast) | 43.4 |
Antimicrobial Activity
In addition to antifungal and anticancer activities, this compound has shown promising results against bacterial strains. The presence of the hydrazine moiety enhances its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its unique structure. The presence of the triazole ring is critical for antifungal activity as it mimics the natural substrate of fungal enzymes involved in ergosterol synthesis . The hydrazinecarboxamide component contributes to its anticancer effects by interacting with DNA and inhibiting cellular proliferation.
Case Studies
Several studies have explored the biological efficacy of triazole derivatives:
- Antifungal Efficacy : A comparative study demonstrated that triazole derivatives exhibit superior antifungal activity compared to traditional antifungals like fluconazole.
- Cancer Treatment : In vivo models indicated that the compound significantly reduced tumor size in xenograft models when administered at effective doses.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions with stereochemical precision (due to the (2R,4S)-dioxolane configuration) and regioselective functionalization of the triazole and piperazine moieties. Critical steps include:
- Stereoselective formation of the dioxolane ring : Use chiral auxiliaries or catalytic asymmetric synthesis, as demonstrated in itraconazole analogs .
- Coupling of hydrazinecarboxamide : Optimize Buchwald-Hartwig amination or nucleophilic substitution under inert conditions to avoid side reactions .
- Purification challenges : Employ gradient normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to resolve polar intermediates . Reported yields for similar compounds range from 40% to 85%, depending on purification efficiency .
Q. What spectroscopic techniques are critical for structural confirmation, and how are they applied?
- ¹H/¹³C NMR : Essential for verifying stereochemistry (e.g., coupling constants for dioxolane protons at δ 3.08–3.53 ppm) and piperazine linkage (broad singlets at δ 2.66–3.53 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., DART-HRMS with <2 ppm error margin) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazinecarboxamide) .
- X-ray crystallography : Resolves absolute configuration of chiral centers, as applied to itraconazole analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, piperazine replacement) impact target affinity and selectivity?
- 2,4-Dichlorophenyl vs. 2-methoxyphenyl : The dichlorophenyl group enhances hydrophobic interactions with target proteins (e.g., fungal CYP51 or dopamine D3 receptors), while methoxy groups reduce steric hindrance for polar targets .
- Piperazine flexibility : Replacing piperazine with homopiperazine increases conformational freedom, improving binding to G-protein-coupled receptors (GPCRs) in SAR studies .
- Triazole positioning : Shifting the triazole to the dioxolane’s methyl group (vs. side chain) alters metabolic stability, as shown in antifungal analogs .
Q. What computational strategies are effective in predicting target interactions and pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Prioritizes targets (e.g., CYP51, dopamine receptors) by calculating binding energies (<-8.5 kcal/mol for high-affinity interactions) .
- MD (Molecular Dynamics) simulations : Assesses stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .
- ADMET prediction (SwissADME) : Estimates logP (~3.5), BBB permeability (CNS: -2.1), and CYP3A4 inhibition risk (high due to triazole) .
Q. How can in vitro/in vivo data contradictions be resolved during preclinical validation?
- Metabolic discrepancies : Use liver microsome assays (human vs. rodent) to identify species-specific CYP450 metabolism (e.g., itraconazole’s t₁/₂ varies 10-fold between mice and humans) .
- Off-target effects : Combine kinome-wide screening (Eurofins KinaseProfiler) and transcriptomics to map unintended signaling pathways .
- Bioavailability optimization : Formulate cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility (>10 mg/mL) without altering stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
